molecular formula C9H9Cl2FO2 B14028459 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

Cat. No.: B14028459
M. Wt: 239.07 g/mol
InChI Key: RQCVHXBUVOEHSI-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is an organic compound characterized by the presence of dichloro, fluoro, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)acetone, while reduction could produce 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethane .

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in developing new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .

Comparison with Similar Compounds

  • 2,2-Dichloro-1-(4-methoxyphenyl)ethanol
  • 2,2-Dichloro-1-(4-fluorophenyl)ethanol
  • 2,2-Dichloro-1-(4-methoxy-2-fluorophenyl)ethanol

Comparison: Compared to these similar compounds, 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is unique due to the combined presence of fluoro and methoxy groups on the phenyl ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO2/c1-14-7-4-5(12)2-3-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

RQCVHXBUVOEHSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(Cl)Cl)O

Origin of Product

United States

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